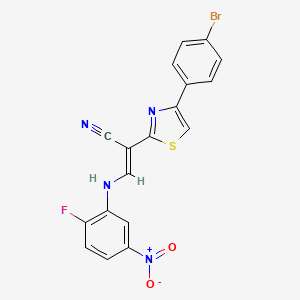

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile

Description

The compound, with the systematic name (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile, features a conjugated acrylonitrile backbone linked to a 4-(4-bromophenyl)thiazol-2-yl group and a 2-fluoro-5-nitrophenylamino substituent. Its molecular formula is C₁₉H₁₁BrFN₅O₂S, and it is identified by CAS number 333414-97-4 . The compound is commercially available for biochemical and pharmaceutical research, with suppliers like HANGZHOU JHECHEM CO LTD offering bulk quantities (25 kg/ea) . The (E)-configuration of the acrylonitrile moiety ensures planar rigidity, which may influence its binding interactions in biological or material science applications.

Propriétés

IUPAC Name |

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-nitroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrFN4O2S/c19-13-3-1-11(2-4-13)17-10-27-18(23-17)12(8-21)9-22-16-7-14(24(25)26)5-6-15(16)20/h1-7,9-10,22H/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMODYQSZTREEIZ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])F)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)[N+](=O)[O-])F)/C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

Coupling Reaction: The thiazole derivative is then coupled with a fluoro-nitrophenyl amine through a condensation reaction, often facilitated by a base such as potassium carbonate.

Acrylonitrile Introduction: The final step involves the addition of the acrylonitrile group via a Knoevenagel condensation reaction, using a suitable aldehyde and a base like piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It is investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Studies often focus on its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)

Mécanisme D'action

The mechanism of action of (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile depends on its specific application. In biological systems, it may act by binding to and inhibiting enzymes or receptors, thereby disrupting normal cellular processes. For example, it could inhibit kinase enzymes involved in cell signaling pathways, leading to reduced cell proliferation in cancer.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Variations

Target Compound :

- Core structure : Thiazole ring fused with acrylonitrile.

- Substituents: 4-Bromophenyl on the thiazole. 2-Fluoro-5-nitrophenylamino on the acrylonitrile.

Analog 1 : (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile

- Core structure : Thiophene ring fused with acrylonitrile.

- Substituents :

- 4-Bromo-5-methyl on the thiophene.

- Applications : Demonstrated utility in enzyme inhibitors, photochromic materials, and dyes .

- Synthesis: High-yield synthesis via novel thiophene derivatization routes .

Analog 2 : 4-{[(E)-(5-Bromo-2-fluorophenyl)methylene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

- Core structure : 1,2,4-Triazole ring with a thiol group.

- Substituents: 5-Bromo-2-fluorobenzylideneamino. 4-Chlorophenyl.

- Crystallography: Monoclinic system (C2 space group) with density 1.405 g/cm³ .

Analog 3 : (E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

Comparative Data Table

Functional Group Impact on Reactivity and Properties

- In Analog 3, the hydroxy (-OH) and methoxy (-OCH₃) groups introduce hydrogen-bonding capacity, which is absent in the target compound .

- Halogen Effects :

Research Findings and Gaps

- Target Compound: Limited experimental data in evidence; further studies on crystallography, bioactivity, and photophysical properties are needed.

- Analog 1 : Proven utility in photochromic materials due to thiophene’s conjugated system .

- Analog 2 : Structural rigidity from the triazole-thiol scaffold supports stable crystal packing .

Activité Biologique

The compound (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a thiazole ring, a bromophenyl group, and an acrylonitrile moiety, which are known to contribute to its biological activity.

- Anticancer Activity : Thiazole derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines. The presence of electron-withdrawing groups such as nitro or halogens enhances their anticancer properties by increasing the electron deficiency of the aromatic system, promoting interactions with cellular targets such as DNA or proteins involved in cell proliferation.

- Antimicrobial Activity : Compounds containing thiazole rings have demonstrated significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Studies

A study published in MDPI highlighted that thiazole-containing compounds exhibit potent cytotoxicity against human cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the range of 1.61 to 1.98 µg/mL against various tumor cells, indicating strong potential as anticancer agents .

Antimicrobial Studies

Research has indicated that thiazole derivatives possess significant antibacterial activity. In one study, several thiazole derivatives were synthesized and evaluated for their antimicrobial efficacy against common pathogens. The results demonstrated that certain derivatives had comparable activity to standard antibiotics like norfloxacin .

Case Studies

- Case Study on Antitumor Activity : A specific derivative related to our compound was tested against glioblastoma U251 and melanoma WM793 cells. The study found that the compound exhibited a dose-dependent cytotoxic effect, with molecular dynamics simulations revealing that it primarily interacted with target proteins through hydrophobic contacts .

- Case Study on Antimicrobial Efficacy : Another investigation focused on a series of thiazole derivatives, including our compound's analogs. These were tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains, showing promising results that suggest potential for development into therapeutic agents .

Q & A

Q. Key Methodological Considerations :

- Catalytic agents like triethylamine or DMAP can enhance reaction efficiency .

- Solvent choice (e.g., DMF for polar intermediates, THF for low-temperature reactions) impacts yield .

- Monitor reaction progress via TLC or HPLC to optimize reaction time and minimize side products.

Basic Research Question

- FT-IR : Identify functional groups (e.g., nitrile stretch ~2220 cm⁻¹, nitro group ~1520 cm⁻¹) .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl aromatic protons at δ 7.4–7.8 ppm, acrylonitrile vinyl protons as doublets).

- X-ray Crystallography : Resolve stereochemistry (e.g., E-configuration of the acrylonitrile group) and intermolecular interactions (e.g., hydrogen bonding with nitro groups) .

Advanced Tip : Use SC-XRD (Single-Crystal X-Ray Diffraction) to analyze packing motifs, which can influence solubility and stability .

How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Advanced Research Question

- DFT Calculations :

- Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the acrylonitrile group’s LUMO often correlates with Michael acceptor reactivity .

- Simulate vibrational spectra to cross-validate experimental IR/Raman data.

- Molecular Docking :

Q. Methodological Solutions :

- Validate purity via HPLC-MS (>95% purity threshold).

- Replicate assays across multiple labs with standardized protocols .

- Perform dose-response curves (IC₅₀/EC₅₀) to compare potency accurately.

What strategies mitigate challenges in functionalizing the nitro and bromo substituents for derivatization studies?

Advanced Research Question

- Nitro Group Reduction : Catalytic hydrogenation (Pd/C, H₂) to amine, enabling further coupling (e.g., amide formation). Monitor reaction to avoid over-reduction.

- Bromo Group Functionalization :

- Protection-Deprotection : Use Boc groups for amines to prevent side reactions during multi-step syntheses .

Key Consideration : Steric hindrance from the thiazole ring may require elevated temperatures or microwave-assisted synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.